Cas no 1311313-89-9 (N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide)

N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide 化学的及び物理的性質
名前と識別子
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- N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
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- インチ: 1S/C9H10N2O2S/c1-6(13)11(8-2-3-8)9-10-7(4-12)5-14-9/h4-5,8H,2-3H2,1H3
- InChIKey: JKWPJSMCAWSTDD-UHFFFAOYSA-N
- ほほえんだ: C(N(C1CC1)C1=NC(C=O)=CS1)(=O)C
N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-78040-0.5g |
N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide |
1311313-89-9 | 95.0% | 0.5g |
$407.0 | 2025-02-22 | |
Enamine | EN300-78040-1.0g |
N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide |
1311313-89-9 | 95.0% | 1.0g |
$528.0 | 2025-02-22 | |
Aaron | AR01AJ8Z-50mg |
N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide |
1311313-89-9 | 95% | 50mg |
$164.00 | 2025-02-09 | |
A2B Chem LLC | AV70023-500mg |
N-Cyclopropyl-n-(4-formyl-1,3-thiazol-2-yl)acetamide |
1311313-89-9 | 95% | 500mg |
$464.00 | 2024-04-20 | |
A2B Chem LLC | AV70023-2.5g |
N-Cyclopropyl-n-(4-formyl-1,3-thiazol-2-yl)acetamide |
1311313-89-9 | 95% | 2.5g |
$1124.00 | 2024-04-20 | |
A2B Chem LLC | AV70023-1g |
N-Cyclopropyl-n-(4-formyl-1,3-thiazol-2-yl)acetamide |
1311313-89-9 | 95% | 1g |
$591.00 | 2024-04-20 | |
1PlusChem | 1P01AJ0N-100mg |
N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide |
1311313-89-9 | 95% | 100mg |
$204.00 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331957-250mg |
n-Cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide |
1311313-89-9 | 95% | 250mg |
¥5443.00 | 2024-08-09 | |
A2B Chem LLC | AV70023-5g |
N-Cyclopropyl-n-(4-formyl-1,3-thiazol-2-yl)acetamide |
1311313-89-9 | 95% | 5g |
$1646.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331957-2.5g |
n-Cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide |
1311313-89-9 | 95% | 2.5g |
¥22334.00 | 2024-08-09 |
N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide 関連文献
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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5. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamideに関する追加情報
Research Briefing on N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide (CAS: 1311313-89-9) in Chemical Biology and Pharmaceutical Applications
N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide (CAS: 1311313-89-9) is a novel thiazole-based compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including a cyclopropyl group, a formyl-substituted thiazole ring, and an acetamide moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanism of action, positioning it as a candidate for further drug development.
The synthesis of N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide involves a multi-step process that includes the condensation of cyclopropylamine with 4-formyl-1,3-thiazole-2-carboxylic acid derivatives, followed by acetylation. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for preclinical studies. Researchers have also explored its stability under various physiological conditions, which is critical for its potential use as a drug candidate.
In terms of biological activity, preliminary studies have demonstrated that N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide exhibits significant inhibitory effects on specific enzymatic targets, particularly those involved in inflammatory pathways. For instance, it has been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. This selective inhibition suggests potential applications in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Further investigations into the compound's mechanism of action have revealed its ability to modulate cellular signaling pathways, including the NF-κB pathway, which plays a central role in immune responses and inflammation. Molecular docking studies have provided insights into the binding interactions between N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide and its target proteins, highlighting the importance of the formyl and cyclopropyl groups in these interactions. These findings are instrumental in guiding the design of more potent analogs.
Recent in vivo studies have evaluated the pharmacokinetic and pharmacodynamic properties of N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide. Results indicate favorable bioavailability and a relatively long half-life, which are desirable traits for a therapeutic agent. Additionally, toxicity studies have shown that the compound is well-tolerated in animal models, with no significant adverse effects observed at therapeutic doses. These findings support its potential for further clinical development.
Beyond its anti-inflammatory properties, N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide has also been investigated for its anticancer potential. Preliminary data suggest that it can induce apoptosis in certain cancer cell lines, possibly through the activation of caspase-dependent pathways. Researchers are currently exploring its efficacy in combination with other chemotherapeutic agents to enhance its anticancer effects while minimizing toxicity.
In conclusion, N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide (CAS: 1311313-89-9) represents a promising compound in the field of chemical biology and pharmaceutical research. Its unique structural features, coupled with its demonstrated biological activities, make it a valuable candidate for further investigation. Ongoing studies aim to optimize its pharmacological properties and explore its therapeutic potential in various disease models. The continued exploration of this compound may lead to the development of novel drugs with improved efficacy and safety profiles.
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